molecular formula C10H11Br B8542863 m-Methylcinnamyl bromide

m-Methylcinnamyl bromide

Cat. No.: B8542863
M. Wt: 211.10 g/mol
InChI Key: HSRUIACOXLDFHX-UHFFFAOYSA-N
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Description

Brominated organic compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their reactivity, stability, and biological activity. These compounds often serve as alkylating agents or intermediates in organic synthesis.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

1-(3-bromoprop-1-enyl)-3-methylbenzene

InChI

InChI=1S/C10H11Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8H,7H2,1H3

InChI Key

HSRUIACOXLDFHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CCBr

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Cinnamyl bromides typically undergo nucleophilic substitution (SN2 or SN1) due to the electrophilic nature of the allylic bromide. For m-Methylcinnamyl bromide, the meta-methyl group may influence steric and electronic effects:

  • Hydrolysis :
    Reaction with water or hydroxide ions could yield m-methylcinnamyl alcohol. The reaction rate depends on solvent polarity and the stability of the carbocation intermediate.

    C6H5CH2CHBrCH3+H2OC6H5CH2CH(OH)CH3+HBr\text{C}_6\text{H}_5\text{CH}_2\text{CHBrCH}_3 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH(OH)CH}_3 + \text{HBr}
  • Grignard Formation :
    Reacting with magnesium in dry ether could generate a Grignard reagent, enabling carbon-carbon bond formation (e.g., with carbonyl compounds) .

Elimination Reactions

Under basic conditions (e.g., KOtBu), m-Methylcinnamyl bromide may undergo dehydrohalogenation to form conjugated dienes, influenced by the meta-methyl group’s steric hindrance:

C6H5CH2CHBrCH3BaseC6H5CH=CHCH3+HBr\text{C}_6\text{H}_5\text{CH}_2\text{CHBrCH}_3 \xrightarrow{\text{Base}} \text{C}_6\text{H}_5\text{CH=CHCH}_3 + \text{HBr}

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) are plausible:

Reaction Type Conditions Product
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acidBiaryl derivatives
Heck ReactionPd(OAc)₂, PPh₃, Et₃NStyrenes or substituted alkenes

The meta-methyl group may reduce reactivity compared to unsubstituted cinnamyl bromides due to electronic effects .

Radical Reactions

In the presence of initiators (e.g., AIBN), m-Methylcinnamyl bromide could participate in radical chain processes, such as atom-transfer radical polymerization (ATRP) or allylic functionalization .

Comparative Reactivity

The meta-methyl substituent is expected to alter reactivity relative to para- or ortho-substituted analogs:

Property m-Methylcinnamyl Bromidep-Methylcinnamyl Bromide
Electrophilicity ModerateHigher (due to resonance)
Steric Effects ModerateLower
Solvolysis Rate SlowerFaster

Comparison with Similar Compounds

Comparison with Structurally Similar Bromides

Compound Structure/Class Key Properties/Applications Reference
Sepantronium bromide Imidazolium-based inhibitor - IC₅₀: 0.54–11 nM against cancer cells.
- Enhances γ-ray sensitivity in NSCLC cells .
Methyl bromide Halogenated alkane - Used as a fumigant.
- High toxicity: neurotoxic, carcinogenic .
Domiphen bromide Quaternary ammonium salt - Antimicrobial agent.
- Molecular weight: 414.47 g/mol .
3-Benzylthiazolium bromide Aromatic thiazolium salt - Used in ionic liquid synthesis.
- Molecular weight: 256.16 g/mol .
Lithium bromide Inorganic salt - High solubility in water (125.4 g/100g at 100°C).
- Used in absorption refrigeration .

Hypothetical Comparison with m-Methylcinnamyl Bromide :

Reactivity :

  • As a cinnamyl bromide, This compound likely exhibits nucleophilic substitution reactivity, akin to benzyl bromides (e.g., 3-Benzylthiazolium bromide). Such reactivity is critical in cross-coupling reactions or drug derivatization .
  • Unlike methyl bromide (a small alkyl bromide), aromatic bromides typically require harsher conditions for substitution due to resonance stabilization of the leaving group .

Biological Activity: Sepantronium bromide demonstrates potent anticancer activity via survivin inhibition.

Q & A

Q. What are the optimal synthetic pathways for preparing m-Methylcinnamyl bromide using Grignard reagents?

  • Methodological Answer : The synthesis of this compound can be optimized via Grignard reagent intermediates. For allylic bromides, a modified Gilman method is effective:
  • Use finely divided magnesium (3 atoms) and ether (7.5 mols) per 0.5 mol of allyl bromide .
  • Maintain reaction temperatures between 0–5°C to minimize by-product formation (e.g., dibenzyl from excess magnesium) .
  • Filter excess magnesium post-reaction to improve yields (90–95% reported for analogous compounds) .
  • Key Data :
SolventYield (%)By-Products Observed
Ether90–95Minimal
Benzene0.4Significant
Toluene100None

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the methyl and cinnamyl group positions. For bromides, coupling constants (e.g., JHCBrJ_{H-C-Br}) provide structural insights .
  • X-ray Photoelectron Spectroscopy (XPS) : Identify bromine (Br 3d) binding energy (~70 eV) to confirm bromide presence .
  • Infrared (IR) Spectroscopy : Detect C-Br stretching vibrations (~550–600 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air immediately .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential toxicity .
  • First Aid : For spills, neutralize with sodium bicarbonate and evacuate the area. Consult SDS for emergency procedures .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in organometallic reactions be resolved?

  • Methodological Answer :
  • Control Variables : Test solvent polarity (e.g., ether vs. toluene) and reagent purity. For example, toluene increases diphenyl yields in Grignard reactions by 100% compared to benzene .
  • By-Product Analysis : Use GC-MS to identify side products (e.g., non-acid oils in carboxylation reactions) and adjust stoichiometry .
  • Replicate Conditions : Compare results with historical data (e.g., 1929 Gilman studies) to isolate procedural inconsistencies .

Q. What methodological optimizations are critical for detecting trace impurities in this compound via gas chromatography (GC)?

  • Methodological Answer :
  • Column Selection : Use a DB-5MS column for brominated compounds to resolve peaks (e.g., methyl bromide vs. dibromomethane) .
  • Detector Sensitivity : Employ atomic emission detectors (AED) with helium plasma for Br-specific detection (LOD: 0.10 mg/L) .
  • Calibration Standards : Prepare solutions with chilled methylene chloride to stabilize volatile bromides .

Q. How does solvent choice influence the stability of this compound in SN2 reactions?

  • Methodological Answer :
  • Polar Aprotic Solvents : Use dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity and reduce hydrolysis .
  • Temperature Control : Store solutions at –20°C to prevent degradation; avoid long-term storage in ether due to peroxide formation .
  • Kinetic Studies : Monitor reaction rates via 1H^1H-NMR to correlate solvent dielectric constants with bromide stability .

Data Contradiction Analysis

  • Example : Discrepancies in bromide concentration measurements across studies (e.g., 1992 vs. 1979–80 data in aquifer studies) may arise from analytical method changes (e.g., GC vs. ion chromatography) . Validate findings using inter-laboratory comparisons and spike-recovery experiments .

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